molecular formula C19H25NO3 B15076294 1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone

1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone

Cat. No.: B15076294
M. Wt: 315.4 g/mol
InChI Key: ZGTYCLLTRKXMQM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinones This compound is characterized by the presence of a dimethoxyphenethyl group attached to a hexahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone typically involves the condensation of 3,4-dimethoxyphenethylamine with a suitable cyclic ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the quinolinone ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenethyl or quinolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinolinones and phenethyl derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex quinolinone derivatives.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an anticancer and antioxidant agent.

    Industry: It is used in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone is unique due to its specific combination of the dimethoxyphenethyl group and the hexahydroquinolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one

InChI

InChI=1S/C19H25NO3/c1-22-17-9-7-14(13-18(17)23-2)11-12-20-16-6-4-3-5-15(16)8-10-19(20)21/h7,9,13H,3-6,8,10-12H2,1-2H3

InChI Key

ZGTYCLLTRKXMQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)CCC2=O)OC

Origin of Product

United States

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